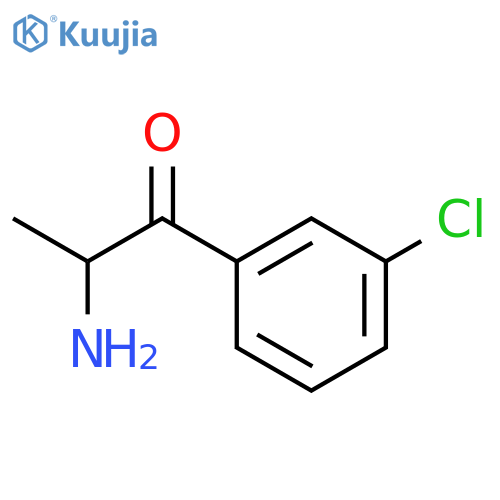Cas no 119802-69-6 (2-amino-1-(3-chlorophenyl)propan-1-one)

119802-69-6 structure
商品名:2-amino-1-(3-chlorophenyl)propan-1-one
2-amino-1-(3-chlorophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Chloro Cathinone
- 2-AMINO-1-(3-CHLOROPHENYL)-1-PROPANONE HCL
- 2-amino-1-(3-chlorophenyl)propan-1-one
- 2-AMino-1-(3-chlorophenyl)-
- 1-Propanone, 2-aMino-1-(3-chlorophenyl)-
-
- インチ: InChI=1S/C9H10ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3CopyCopied
- InChIKey: RDWWHMAISJGIDU-UHFFFAOYSA-NCopyCopied
- ほほえんだ: O=C(c1cc(Cl)ccc1)C(C)NCopyCopied
計算された属性
- せいみつぶんしりょう: 183.04500
- どういたいしつりょう: 183.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 304.1±27.0 °C at 760 mmHg
- フラッシュポイント: 137.7±23.7 °C
- PSA: 43.09000
- LogP: 2.57020
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2-amino-1-(3-chlorophenyl)propan-1-one セキュリティ情報
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
2-amino-1-(3-chlorophenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1260748-50mg |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 50mg |
$983.0 | 2023-10-02 | ||
| Enamine | EN300-1260748-10000mg |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 10000mg |
$5037.0 | 2023-10-02 | ||
| Enamine | EN300-1260748-0.5g |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 0.5g |
$1124.0 | 2023-06-08 | ||
| Enamine | EN300-1260748-10.0g |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 10g |
$5037.0 | 2023-06-08 | ||
| Enamine | EN300-1260748-500mg |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 500mg |
$1124.0 | 2023-10-02 | ||
| Enamine | EN300-1260748-5000mg |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 5000mg |
$3396.0 | 2023-10-02 | ||
| Enamine | EN300-1260748-0.25g |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 0.25g |
$1078.0 | 2023-06-08 | ||
| Enamine | EN300-1260748-2500mg |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 2500mg |
$2295.0 | 2023-10-02 | ||
| Enamine | EN300-1260748-5.0g |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 5g |
$3396.0 | 2023-06-08 | ||
| Enamine | EN300-1260748-1.0g |
2-amino-1-(3-chlorophenyl)propan-1-one |
119802-69-6 | 1g |
$1172.0 | 2023-06-08 |
2-amino-1-(3-chlorophenyl)propan-1-one 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
119802-69-6 (2-amino-1-(3-chlorophenyl)propan-1-one) 関連製品
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量